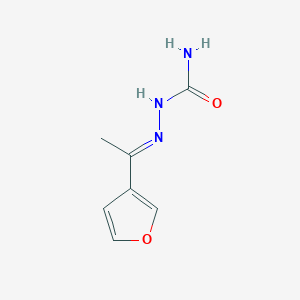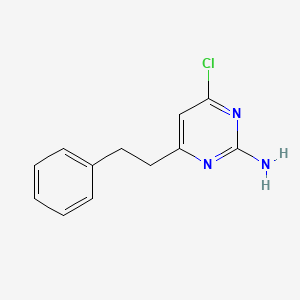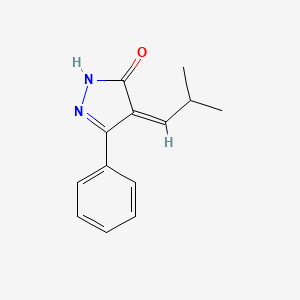![molecular formula C15H19N3S B12909432 (2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine CAS No. 61020-73-3](/img/structure/B12909432.png)
(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine is a complex organic compound that features an indole ring structure, a thioether linkage, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine typically involves the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione under reflux conditions . The reaction proceeds through initial protonation of the indole derivative by the diketone, followed by nucleophilic addition at the C-2 position of the indolium cation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indole or pyrrolidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified indole or pyrrolidine derivatives.
Substitution: Various substituted indole or pyrrolidine compounds.
科学的研究の応用
2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The thioether linkage and pyrrolidine ring contribute to its overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-Bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole: A precursor in the synthesis of the target compound.
Indole-3-thiol derivatives: Compounds with similar indole and thioether structures.
Pyrrolidine-based compounds: Molecules featuring the pyrrolidine ring.
Uniqueness
2-((1H-Indol-3-yl)thio)-N-(1-methylpyrrolidin-2-ylidene)ethanamine is unique due to its combination of an indole ring, thioether linkage, and pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
61020-73-3 |
|---|---|
分子式 |
C15H19N3S |
分子量 |
273.4 g/mol |
IUPAC名 |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C15H19N3S/c1-18-9-4-7-15(18)16-8-10-19-14-11-17-13-6-3-2-5-12(13)14/h2-3,5-6,11,17H,4,7-10H2,1H3 |
InChIキー |
JGFUFYJQVPUYJW-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1=NCCSC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


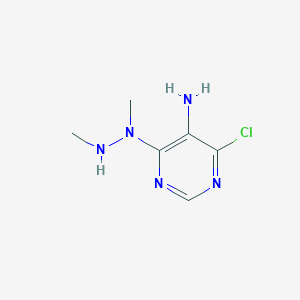
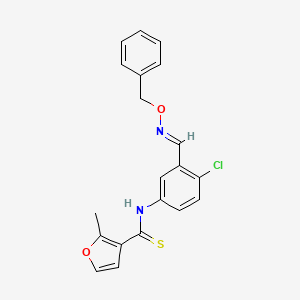
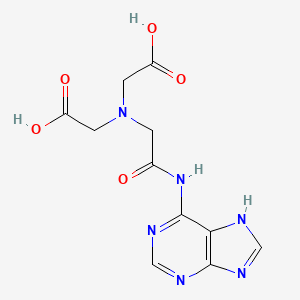
![5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12909364.png)
![3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909379.png)
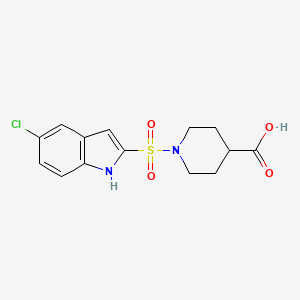

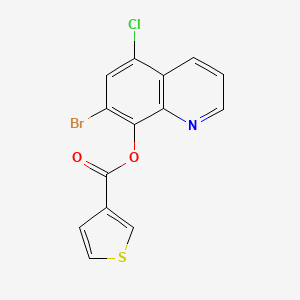
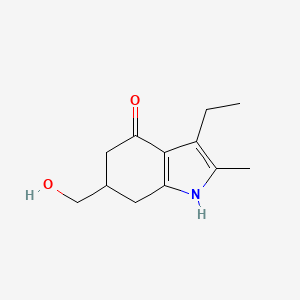
![10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid](/img/structure/B12909396.png)
![N,N-Dimethyl-6-[(E)-phenyldiazenyl]pyridazin-3-amine](/img/structure/B12909407.png)
